(+/-)-trans-N-Boc-4-methyl-pipecolinic acid

描述

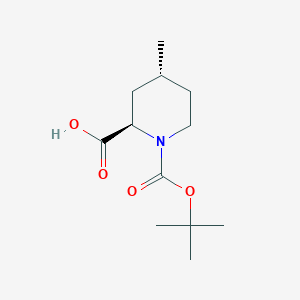

(+/-)-trans-N-Boc-4-methyl-pipecolinic acid is a derivative of pipecolinic acid, which is a six-membered ring containing a nitrogen atom The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methyl group at the 4-position of the pipecolinic acid ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-N-Boc-4-methyl-pipecolinic acid typically involves the following steps:

Protection of the Nitrogen Atom: The nitrogen atom of pipecolinic acid is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting pipecolinic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Methylation at the 4-Position: The protected pipecolinic acid is then subjected to a methylation reaction to introduce a methyl group at the 4-position. This can be accomplished using a methylating agent such as methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling reaction temperature, solvent choice, and purification methods such as recrystallization or chromatography.

化学反应分析

Types of Reactions

(+/-)-trans-N-Boc-4-methyl-pipecolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of free amine derivatives.

科学研究应用

Pharmaceutical Applications

Anticoagulant Development:

One of the primary applications of (+/-)-trans-N-Boc-4-methyl-pipecolinic acid is in the synthesis of anticoagulant drugs. It serves as a key intermediate in the production of argatroban, a potent thrombin inhibitor used for treating and preventing thrombosis. The compound's structure allows for modifications that enhance its pharmacological properties, making it crucial for developing effective anticoagulants .

Synthesis of Peptidomimetics:

This compound is also utilized in synthesizing cyclic and linear peptidomimetics. Its pipecolic acid framework provides a scaffold that can mimic peptide structures, allowing researchers to design molecules that can interact with biological targets similarly to natural peptides. This application is particularly relevant in drug discovery for targeting specific receptors or enzymes .

Synthetic Applications

Building Block in Organic Synthesis:

this compound is frequently used as a building block for synthesizing various organic compounds. Its Boc (tert-butoxycarbonyl) protection group allows for selective reactions, facilitating the introduction of other functional groups without interfering with the pipecolinic acid moiety. This versatility makes it a valuable intermediate in multi-step syntheses .

Stereoselective Synthesis:

The compound's stereochemistry plays a significant role in its reactivity and the types of products that can be formed from it. Recent advancements have focused on developing stereoselective synthetic routes that utilize this compound to produce enantiomerically enriched products, which are essential in pharmaceuticals where chirality can significantly impact efficacy and safety .

Case Study 1: Argatroban Synthesis

In a recent study, researchers demonstrated an efficient method for synthesizing argatroban using this compound as a starting material. The process involved several steps, including deprotection and coupling reactions that highlighted the compound's utility in generating complex pharmaceutical agents with high yields and selectivity .

Case Study 2: Peptidomimetic Design

Another research effort focused on using this compound to create cyclic peptidomimetics that exhibit enhanced stability and bioactivity compared to their linear counterparts. The study showcased how modifying the pipecolic acid structure led to improved binding affinities for specific biological targets, demonstrating its potential in therapeutic applications .

作用机制

The mechanism of action of (+/-)-trans-N-Boc-4-methyl-pipecolinic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability during synthetic transformations, allowing for selective reactions at other positions on the molecule. Upon removal of the Boc group, the free amine can interact with biological targets, potentially modulating enzyme activity or receptor binding.

相似化合物的比较

Similar Compounds

Pipecolinic Acid: The parent compound without the Boc protecting group and methyl substitution.

N-Boc-Pipecolinic Acid: Similar compound with only the Boc protecting group.

4-Methyl-Pipecolinic Acid: Similar compound with only the methyl substitution.

Uniqueness

(+/-)-trans-N-Boc-4-methyl-pipecolinic acid is unique due to the combination of the Boc protecting group and the methyl substitution at the 4-position. This dual modification provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

生物活性

(+/-)-trans-N-Boc-4-methyl-pipecolinic acid is a significant compound in medicinal chemistry, particularly within the context of synthesizing biologically active molecules. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of the Compound

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a methyl group at the 4-position. Its structure allows for various modifications that can enhance biological activity, making it a valuable scaffold in drug design.

Synthesis and Structural Modifications

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis often begins with commercially available pipecolic acid derivatives.

- Boc Protection : The nitrogen is protected using Boc anhydride to facilitate further reactions without affecting the amine functionality.

- Methylation : Methylation at the 4-position can be achieved through alkylation reactions.

These synthetic pathways allow for rapid diversification, enabling the exploration of various analogs with potentially enhanced pharmacological properties.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds related to this compound. For instance, derivatives have shown promising activity against Plasmodium falciparum, the causative agent of malaria. One study reported that certain structural modifications led to compounds with low micromolar EC50 values, indicating potent antimalarial effects while maintaining low toxicity in human cell lines .

Opioid Receptor Interaction

Research has also indicated that modifications of piperidine derivatives can influence their interaction with opioid receptors. Specifically, analogs of this compound have been evaluated for their antagonist properties at opioid receptors, revealing a structure-activity relationship that is critical for developing new analgesics .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds derived from this compound:

- Antimalarial Screening :

- Opioid Receptor Studies :

- Toxicity Assessments :

Data Table: Summary of Biological Activities

| Compound | Target | EC50 (µM) | Toxicity (HEK293T) |

|---|---|---|---|

| This compound | P. falciparum | 12.3 | No effect < 20 µM |

| 4-Methyl derivative | Opioid receptors | 15.5 | No effect < 20 µM |

| 3-Hydroxy derivative | Antimalarial activity | 10.0 | No effect < 20 µM |

属性

IUPAC Name |

(2R,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNNUMKAWAGPIS-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560843 | |

| Record name | (2R,4R)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123811-83-6 | |

| Record name | (2R,4R)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。